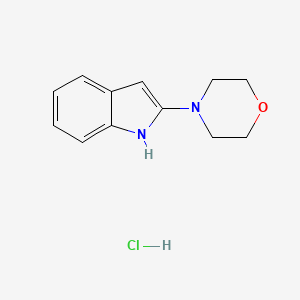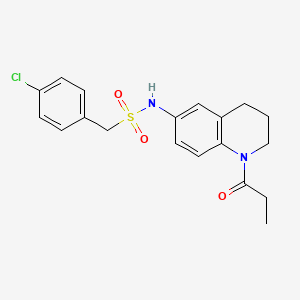![molecular formula C17H22N2O3 B2471199 N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide CAS No. 2197607-83-1](/img/structure/B2471199.png)
N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide is a complex organic compound with a molecular formula of C17H22N2O3 This compound features a morpholine ring substituted with dimethyl groups at the 2 and 6 positions, a phenyl ring, and a prop-2-enamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide typically involves multiple steps. One common method includes the formation of the morpholine ring followed by the introduction of the dimethyl groups. The phenyl ring is then attached through a carbonyl linkage, and finally, the prop-2-enamide group is introduced.
Industrial Production Methods
Industrial production methods for this compound often utilize advanced techniques such as Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Análisis De Reacciones Químicas
Types of Reactions
N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide include:
- 2,6-Dimethylmorpholine
- N-[[4-[(2R,6S)-2,6-Dimethylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-[[4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-4-16(20)18-9-14-5-7-15(8-6-14)17(21)19-10-12(2)22-13(3)11-19/h4-8,12-13H,1,9-11H2,2-3H3,(H,18,20)/t12-,13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEBCAGFKWMJNU-BETUJISGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)C2=CC=C(C=C2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Ethyl-N-[(3-fluorophenyl)methyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2471120.png)
![N-benzyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2471121.png)
![Tert-butyl N-[[2-[(2-chloropropanoylamino)methyl]-6-oxo-1H-pyrimidin-4-yl]methyl]carbamate](/img/structure/B2471123.png)
![N-{[4-(furan-3-yl)phenyl]methyl}oxane-4-carboxamide](/img/structure/B2471124.png)



![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B2471128.png)
![[(Z)-[Amino-(3-chloropyrazin-2-yl)methylidene]amino] 4-chlorobenzoate](/img/structure/B2471129.png)




